molecular formula C20H38N2O6 B1250466 Broussonetine I

Broussonetine I

カタログ番号 B1250466
分子量: 402.5 g/mol
InChIキー: JOZUWNJNFDODBK-KDQPAEPOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Broussonetine I is a natural product found in Broussonetia papyrifera and Broussonetia kazinoki with data available.

科学的研究の応用

Glycosidase Inhibition

Broussonetine I has been identified as a potent inhibitor of β-glucosidase, with an IC50 value of 2.9 μM. This finding is significant in the context of glycosidase inhibition, which is a key area in therapeutic research, particularly for treating disorders like diabetes and cancer (Zhao et al., 2013).

Biosynthesis Studies

Research has been conducted to understand the biosynthesis of broussonetines, including Broussonetine I. These studies have used feeding experiments with [1-13C]glucose and 13C-NMR spectroscopic studies, revealing that broussonetines are biosynthesized through pathways similar to those of sphingosine and phytosphingosine (Shibano et al., 2001).

Total Synthesis and Stereochemical Assignment

The total synthesis and stereochemical assignment of various broussonetines, including Broussonetine I, have been accomplished. These studies are crucial for understanding the structural aspects of these compounds, which is essential for their potential therapeutic applications (Rössler et al., 2017).

Anti-Cancer Effects

Broussonetine I-related compounds, such as Broussochalcone A, have been studied for their anti-cancer effects. These compounds have shown potential in targeting specific enzymes in cancer cells, suggesting the possibility of Broussonetine I or its derivatives being used in cancer therapy (Park et al., 2018).

Derivatives and Analogues for Medical Research

The synthesis of analogues and derivatives of Broussonetine I has been explored, focusing on their glycosidase inhibition properties. These studies are significant in the development of new therapeutic agents based on the structure of Broussonetine I (Wu et al., 2019).

特性

製品名

Broussonetine I

分子式

C20H38N2O6

分子量

402.5 g/mol

IUPAC名

1-[(2R)-2-[(1S,2S)-8-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C20H38N2O6/c1-13(24)22-11-7-6-9-16(22)20(28)17(25)10-5-3-2-4-8-14-18(26)19(27)15(12-23)21-14/h14-21,23,25-28H,2-12H2,1H3/t14-,15-,16-,17+,18-,19-,20+/m1/s1

InChIキー

JOZUWNJNFDODBK-KDQPAEPOSA-N

異性体SMILES

CC(=O)N1CCCC[C@@H]1[C@@H]([C@H](CCCCCC[C@@H]2[C@H]([C@@H]([C@H](N2)CO)O)O)O)O

正規SMILES

CC(=O)N1CCCCC1C(C(CCCCCCC2C(C(C(N2)CO)O)O)O)O

同義語

broussonetine I

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Broussonetine I
Reactant of Route 2
Broussonetine I
Reactant of Route 3
Broussonetine I
Reactant of Route 4
Reactant of Route 4
Broussonetine I
Reactant of Route 5
Broussonetine I
Reactant of Route 6
Broussonetine I

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。